1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
Overview
Description
2-(Perfluorodecyl)ethane-1-sulfonic acid, also known as PFDS, is a sulfonic acid containing a perfluorocarbon chain. It is a type of organosulfonic acid, which are compounds containing the sulfonic acid group .
Molecular Structure Analysis
The molecular formula of 2-(Perfluorodecyl)ethane-1-sulfonic acid is C12H5F21O3S. It contains a total of 41 bonds; 36 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Physical and Chemical Properties Analysis
The molar mass of 2-(Perfluorodecyl)ethane-1-sulfonic acid is 628.2 g/mol. It behaves like traditional surfactants, accumulating to the fluid-fluid interfaces .Scientific Research Applications
Decomposition and Environmental Fate
- Decomposition in Elevated Temperatures : 2-(Perfluorodecyl)ethane-1-sulfonic acid, as part of perfluorinated sulfonic acids, decomposes under elevated temperatures. A detailed kinetic model illustrates the chemical reactions underlying its initial degradation, especially relevant in scenarios like open fires and incineration of materials containing perfluoroalkyl compounds (Altarawneh, 2021).
Environmental Degradation and Analysis
- Plasma-Induced Decomposition : Perfluorooctane sulfonic acid (PFOS), a similar compound, decomposes efficiently through plasmas generated in gas bubbles. Understanding the mass balance during degradation helps in commercial applications and elucidates the degradation process of such substances (Tachibana, Takeuchi, & Yasuoka, 2013).
- Microbial Degradation in the Environment : Polyfluoroalkyl chemicals, containing perfluorodecyl ethane sulfonic acid components, are subject to environmental biodegradation. This review focuses on microbial degradation pathways, providing insights into environmental fate and effects of these chemicals (Liu & Avendaño, 2013).
Membrane and Polymer Applications
- Advancements in Ionomers : Perfluorinated sulfonic-acid ionomers, a category to which 2-(Perfluorodecyl)ethane-1-sulfonic acid belongs, are crucial in emerging technologies. Recent advancements cover their complex behavior, transport properties, and their role in developing state-of-the-art in situ characterization techniques (Kusoglu & Weber, 2017).
Environmental Contamination and Analysis
- Identification in Environmental Samples : Novel polyfluorinated ether sulfonates, alternatives to PFOS, have been identified in environmental samples, indicating their distribution and potential impact. This research enhances understanding of the environmental behaviors and effects of such compounds (Ruan et al., 2015).
Health and Environmental Impact Studies
- Effects on Leydig Cell Functions : Studies on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic (PFOS) indicate potential impacts on male reproductive functions in rats, suggesting similar concerns for related compounds like 2-(Perfluorodecyl)ethane-1-sulfonic acid (Lu et al., 2019).
Safety and Hazards
Mechanism of Action
10:2 Fluorotelomer sulfonic acid, also known as 2-(Perfluorodecyl)ethane-1-sulfonic acid or 1H,1H,2H,2H-Perfluorododecanesulfonic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has been used as a replacement for legacy PFAS and has been associated with various environmental and health effects .
Target of Action
It is associated with aqueous film forming foam (afff), wastewater treatment plant effluents, and landfill leachate . It’s also worth noting that this compound may pose health risks .
Mode of Action
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, have high chemical stability and oleophobic and hydrophobic properties . These properties make them resistant to degradation and allow them to persist in the environment .
Biochemical Pathways
It’s known that pfas can affect lipid metabolism . Also, 6:2 Fluorotelomer sulfonic acid is produced via telomerization and can be formed from some perfluorocarboxybetaines after their splitting .
Pharmacokinetics
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, are highly persistent in the environment and resist degradation . This persistence can impact their bioavailability.
Result of Action
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, can have potential immunotoxic effects . For example, spleen weight increased in male mice dosed with 6:2 FTS, and immune function was decreased in both male and female mice in the two highest doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 10:2 Fluorotelomer sulfonic acid. For example, it’s known that PFAS, including 10:2 Fluorotelomer sulfonic acid, are detected globally in drinking, surface, and groundwater . They are also found in soil and groundwater affected by firefighting training activities .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 10:2 Fluorotelomer sulfonic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the compound is known to undergo UV degradation, leading to the formation of various intermediates and end-products .
Temporal Effects in Laboratory Settings
The effects of 10:2 Fluorotelomer sulfonic acid change over time in laboratory settings . The compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 10:2 Fluorotelomer sulfonic acid vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21O3S/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H,34,35,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMAYLFJZQYRHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2SO3H, C12H5F21O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 1H,1H,2H,2H-Perfluorododecanesulfonic acid | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892578 | |
Record name | 10:2 Fluorotelomer sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120226-60-0 | |
Record name | 10:2 Fluorotelomer sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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